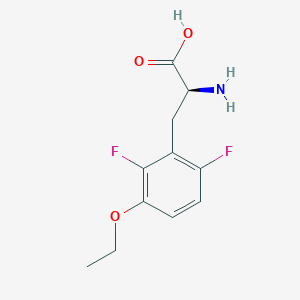

(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13662755

Molecular Formula: C11H13F2NO3

Molecular Weight: 245.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2NO3 |

|---|---|

| Molecular Weight | 245.22 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)/t8-/m0/s1 |

| Standard InChI Key | JWUOGFHCCLUCBY-QMMMGPOBSA-N |

| Isomeric SMILES | CCOC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F |

| SMILES | CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is systematically named (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid, reflecting its:

-

Stereochemistry: (2S) configuration at the α-carbon.

-

Substituents: A phenyl ring with ethoxy (-OCH₂CH₃) at position 3 and fluorine atoms at positions 2 and 6.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid | |

| SMILES | CCOC1=C(C(=C(C=C1)F)F)CC(C(=O)O)N | |

| InChIKey | JWUOGFHCCLUCBY-UHFFFAOYSA-N | |

| XLogP3-AA | -0.9 | |

| Hydrogen Bond Donors | 2 |

Stereochemical and Electronic Properties

The (2S) configuration ensures enantiomeric purity, critical for biological interactions. The 2,6-difluoro-3-ethoxy substitution pattern introduces steric and electronic effects:

-

Fluorine atoms: Enhance metabolic stability and modulate lipophilicity .

-

Ethoxy group: Contributes to solubility in organic solvents and potential hydrogen-bonding interactions .

Synthesis and Manufacturing

Table 2: Comparative Synthesis of Fluorinated Phenylalanines

Challenges in Synthesis

-

Regioselectivity: Ensuring precise fluorine and ethoxy placement .

-

Stereochemical control: Avoiding racemization during steps involving the α-carbon .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: Limited due to hydrophobicity from fluorine and ethoxy groups; often formulated as salts (e.g., hydrochloride) .

Spectroscopic Data

Applications in Research

Biochemical Studies

-

Noncanonical amino acid: Used in genetic code expansion (GCE) to engineer proteins with fluorinated motifs .

-

Enzyme substrates: Probing active sites of oxidoreductases and hydroxylases .

Pharmaceutical Development

-

Drug candidates: Fluorine atoms improve bioavailability and target binding in kinase inhibitors .

-

PET tracers: Potential radiolabeling (e.g., ¹⁸F) for imaging .

Table 3: Patent Applications Involving Analogous Compounds

| Patent/Application | Use Case | Reference |

|---|---|---|

| WO2004043905A1 | Synthesis of hydroxypropanoic acid derivatives | |

| US20200148734A1 | Fluorinated kinase inhibitors |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume